molecular formula C11H12IN B8232212 5-Iodo-1-propyl-1H-indole

5-Iodo-1-propyl-1H-indole

Cat. No.: B8232212
M. Wt: 285.12 g/mol
InChI Key: ODLSQZGKCBWTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1-propyl-1H-indole: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-propyl-1H-indole typically involves the iodination of 1-propyl-1H-indole. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Iodo-1-propyl-1H-indole is used as an intermediate in the synthesis of more complex indole derivatives. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of indole-based compounds. It helps in understanding the binding interactions with various biological targets .

Medicine: The compound is explored for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. Its derivatives are investigated for their efficacy in treating various diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 5-Iodo-1-propyl-1H-indole involves its interaction with specific molecular targets in biological systems. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The iodine substituent can enhance the compound’s binding affinity and selectivity towards certain targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Iodo-1-propyl-1H-indole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying the influence of halogen substituents on the properties of indole derivatives .

Properties

IUPAC Name

5-iodo-1-propylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h3-5,7-8H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLSQZGKCBWTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C1C=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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